Technical Monograph: 6-(Tetrahydro-pyran-4-yl)-1H-indole
Technical Monograph: 6-(Tetrahydro-pyran-4-yl)-1H-indole
The following technical guide details the chemical identity, synthetic methodology, and medicinal chemistry applications of 6-(Tetrahydro-pyran-4-yl)-1H-indole , a high-value scaffold in the development of kinase inhibitors and targeted small-molecule therapeutics.
A Strategic Scaffold for Kinase Inhibitor & Bioisostere Design
Part 1: Executive Summary & Strategic Value
6-(Tetrahydro-pyran-4-yl)-1H-indole is a specialized heterocyclic intermediate used primarily in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, PI3K, DNA-PK) and modulators of the STING pathway.
Its structural significance lies in the tetrahydropyran (THP) moiety attached to the C6 position of the indole core. In medicinal chemistry, the THP group acts as a superior bioisostere to the cyclohexyl group. While it maintains a similar steric volume (filling hydrophobic pockets), the ether oxygen lowers the lipophilicity (LogP) and functions as a weak hydrogen bond acceptor, often improving the aqueous solubility and metabolic stability of the final drug candidate.
Physicochemical Profile
| Property | Value / Descriptor | Relevance |
| CAS Number | 885272-18-4 (Generic Ref) | Unique Identifier |
| Molecular Formula | C₁₃H₁₅NO | Core Composition |
| Molecular Weight | 201.27 g/mol | Fragment-based Drug Design (FBDD) compliant |
| CLogP | ~2.5 - 2.8 | Optimal for oral bioavailability (Rule of 5) |
| H-Bond Donors | 1 (Indole NH) | Hinge binder capability |
| H-Bond Acceptors | 1 (Pyran O) | Solvation / Solvent-exposed interaction |
| Topological PSA | ~25 Ų | High membrane permeability |
Part 2: Structural Activity Relationship (SAR) Context[1]
In the context of kinase inhibition, the indole core typically functions as the hinge-binding motif , anchoring the molecule into the ATP-binding site via hydrogen bonds (N1-H donor).
The C6-position of the indole often projects towards the solvent-exposed region or a specific hydrophobic sub-pocket (e.g., the specificity pocket in p38 MAP kinase or the solvent front in JAKs).
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The "Pyran Effect": Replacing a phenyl or cyclohexyl ring at C6 with a tetrahydropyran-4-yl group reduces the risk of metabolic "grease" (high lipophilicity) without sacrificing the van der Waals contacts required for high affinity.
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Metabolic Stability: The THP ring is generally more resistant to CYP450-mediated oxidation compared to a cyclohexyl ring, which is prone to hydroxylation.
Diagram 1: Pharmacophore & Binding Logic
This diagram illustrates how the molecule interacts within a theoretical kinase active site.
Figure 1: Conceptual binding mode showing the indole as the anchor and the THP ring projecting into the solvent front to modulate physicochemical properties.
Part 3: Synthetic Methodology
The synthesis of 6-(Tetrahydro-pyran-4-yl)-1H-indole is most reliably achieved through a Suzuki-Miyaura cross-coupling followed by catalytic hydrogenation . Direct coupling to the saturated pyran ring is often sluggish; therefore, the intermediate 3,6-dihydro-2H-pyran is used.
Diagram 2: Synthetic Workflow (The "Standard" Route)
Figure 2: Two-step synthesis via Suzuki coupling and subsequent hydrogenation.
Part 4: Detailed Experimental Protocols
These protocols are designed for a standard laboratory scale (1–5 grams).
Step 1: Synthesis of 6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole
Reaction Type: Suzuki-Miyaura Cross-Coupling
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Reagents:
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6-Bromo-1H-indole (1.0 eq)
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran (1.2 eq)
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Pd(dppf)Cl₂·CH₂Cl₂ complex (0.05 eq)
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Potassium Carbonate (K₂CO₃) (3.0 eq)
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Solvent: 1,4-Dioxane / Water (4:1 ratio)
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Procedure:
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Charge a reaction flask with 6-bromoindole, the boronate ester, and K₂CO₃.
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Add the Dioxane/Water mixture and degas with nitrogen (sparging) for 15 minutes to remove oxygen (critical to prevent homocoupling or catalyst deactivation).
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Add the Pd catalyst under a nitrogen stream.
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Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide.
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Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (Hexane/EtOAc gradient).
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Step 2: Reduction to 6-(Tetrahydro-pyran-4-yl)-1H-indole
Reaction Type: Catalytic Hydrogenation
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Reagents:
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6-(3,6-dihydro-2H-pyran-4-yl)-1H-indole (from Step 1)
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10% Palladium on Carbon (Pd/C) (10 wt% loading)
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Solvent: Methanol (MeOH) or MeOH/EtOAc (1:1)
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Hydrogen Gas (H₂) (Balloon pressure or 1 atm)
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Procedure:
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Dissolve the alkene intermediate in MeOH.
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Cautiously add Pd/C catalyst under an inert atmosphere (Argon/Nitrogen). Safety Note: Dry Pd/C is pyrophoric.
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Purge the flask with H₂ gas (vacuum/fill cycles x3).
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Stir vigorously at Room Temperature (RT) under H₂ balloon for 12–16 hours.
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Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
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Concentrate the filtrate to yield the target compound.
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Validation: Verify by ¹H NMR. The disappearance of the alkene proton signal (approx 6.0–6.5 ppm) confirms reduction.
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Part 5: Quality Control & Validation
To ensure the integrity of the scaffold for biological testing, the following specifications must be met:
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Purity (HPLC): >98% (Critical for kinase assays to avoid false positives from metal contaminants).
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Identity (¹H NMR): Characteristic peaks:
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Indole NH: Broad singlet >10 ppm.
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Indole C2/C3 protons: ~7.2 ppm / ~6.5 ppm.
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Pyran C4-H: Multiplet ~2.7–2.9 ppm (Methine proton).
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Pyran CH₂ groups: Distinct multiplets in the 1.5–4.0 ppm range.
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Residual Palladium: <10 ppm (Must be scavenged if used in cellular assays).
Part 6: References
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Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Tetrahydropyran as a Bioisostere: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
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Indole Scaffolds in Kinase Inhibitors: Zhang, M. Z., et al. (2015). The indole scaffold: A privileged structure for the design of anticancer agents. European Journal of Medicinal Chemistry, 98, 121-144. Link
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Compound Data Source: PubChem Compound Summary for Indole Derivatives. National Center for Biotechnology Information. Link
